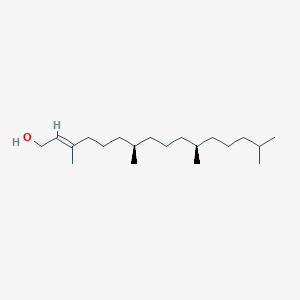

植醇

概述

描述

Phytol is an acyclic diterpene alcohol that is a significant component of chlorophyll. It is commonly used as a precursor in the synthesis of vitamins E and K1, and it also finds applications in the fragrance industry, cosmetics, shampoos, toilet soaps, and detergents . Phytol is known for its anti-inflammatory and metabolic properties .

科学研究应用

Phytol has a wide range of scientific research applications:

Chemistry: Phytol is used as a precursor in the synthesis of vitamins E and K1.

Biology: It is studied for its role in the metabolism of chlorophyll and its conversion to phytanic acid.

Medicine: Phytol has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.

Industry: Phytol is used in the fragrance industry, cosmetics, shampoos, toilet soaps, and detergents.

作用机制

Target of Action

Phytol, a naturally occurring diterpene molecule, is primarily targeted towards metabolic and inflammatory diseases . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . Phytol enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .

Mode of Action

Phytol interacts with its targets through various mechanisms. It suppresses the expression of P-glycoprotein (P-gp) via NF-κB inhibition . Phytol also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .

Biochemical Pathways

Phytol affects several biochemical pathways. It is a component of chlorophyll and can be phosphorylated to phytyl-phosphate and phytyl-diphosphate, the substrate for tocopherol (vitamin E) synthesis . Phytol derived from chlorophyll degradation in plants is metabolized via phytenal .

Pharmacokinetics

It is known that intake of phytol efficiently increases the concentration of phytanic acid in the circulation as well as in organs . More research is needed to fully understand the ADME properties of phytol.

Result of Action

Phytol has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phytol. It is known that environmental factors play a critical role in determining growth and development of plants , and these factors could potentially influence the production and action of phytol. More research is needed to fully understand the influence of environmental factors on the action of phytol.

生化分析

Biochemical Properties

Phytol interacts with various enzymes, proteins, and other biomolecules. It is used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .

Cellular Effects

Phytol has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also has been reported to suppress certain carcinoma cells and block cell survival genes .

Molecular Mechanism

Phytol exerts its effects at the molecular level through various mechanisms. It is hypothesized that phytol degradation in plants might involve its oxidation into the long-chain aldehyde phytenal . This suggests that phytol interacts with the GABAergic system to produce sedative and anxiolytic activities .

Temporal Effects in Laboratory Settings

Phytol shows changes in its effects over time in laboratory settings. For instance, phytol pretreatment suppressed H2O2-induced inflammation in a concentration-dependent manner . It also reduced H2O2-induced senescence in a concentration-dependent manner .

Dosage Effects in Animal Models

The effects of phytol vary with different dosages in animal models. For instance, in a study where mice were treated with phytol at doses of 25, 50, and 75 mg/kg, it was found that phytol significantly reduced the viability and rate of division in S-180 and HL-60 cells .

Metabolic Pathways

Phytol is involved in various metabolic pathways. It is a component of chlorophyll and during leaf senescence, large amounts of phytol are released by chlorophyll degradation . It is then metabolized via phytenal .

Subcellular Localization

Phytol is localized in various subcellular compartments. For instance, when fused with GFP at the N-terminus, the AD1, AD6, DODA1, and 5GT were targeted to almost the same subcellular compartments: nucleus, cytoplasm, and chloroplasts .

准备方法

Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods. One common method involves the hydrolysis of chlorophyll, which releases phytol as a byproduct . Another method involves the chemical synthesis starting from acetylene and acetone, which undergo a series of reactions to produce phytol .

Industrial Production Methods: Industrially, phytol is often extracted from natural sources such as green plants. For example, it can be extracted from Hydrilla verticillata using ultrasonic-assisted extraction with ethanol as a solvent . The extract is then purified using column chromatography to isolate phytol .

化学反应分析

Phytol undergoes various chemical reactions, including:

Oxidation: Phytol can be oxidized to produce phytanic acid, which is a significant metabolic product.

Reduction: Reduction of phytol can yield dihydrophytol.

Dehydration: Dehydration of phytol can produce neophytadiene.

Substitution: Phytol can undergo substitution reactions to form various derivatives used in different applications.

Common reagents and conditions used in these reactions include high-temperature water for dehydration and specific enzymes for oxidation . Major products formed from these reactions include phytanic acid, neophytadiene, and dihydrophytol .

相似化合物的比较

Phytol is unique due to its wide range of biological activities and its role as a precursor for essential vitamins. Similar compounds include:

Phytanic Acid: A metabolic product of phytol with similar biological activities.

Neophytadiene: A dehydration product of phytol with applications in the fragrance industry.

Phytol stands out due to its versatility and the breadth of its applications in different fields.

属性

CAS 编号 |

150-86-7 |

|---|---|

分子式 |

C20H40O |

分子量 |

296.5 g/mol |

IUPAC 名称 |

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |

InChI 键 |

BOTWFXYSPFMFNR-RTBURBONSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

手性 SMILES |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

外观 |

Oil |

沸点 |

202.00 to 204.00 °C. @ 10.00 mm Hg |

密度 |

0.847-0.863 |

熔点 |

< 25 °C |

Key on ui other cas no. |

150-86-7 7541-49-3 |

物理描述 |

Colourless to yellow viscous liquid; Faint floral aroma |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

Practically insoluble to insoluble in water Soluble (in ethanol) |

同义词 |

3,7R,11R,15-tetramethyl-2E-hexadecen-1-ol |

产品来源 |

United States |

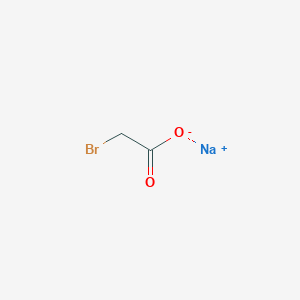

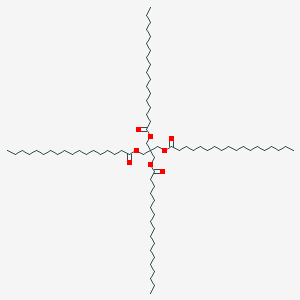

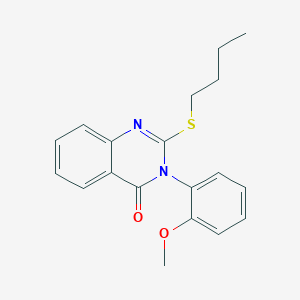

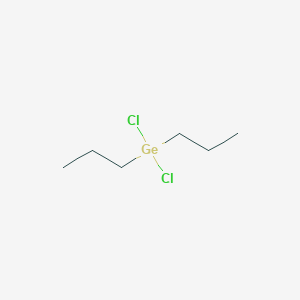

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

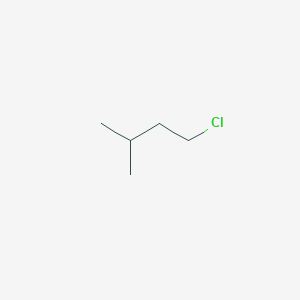

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)